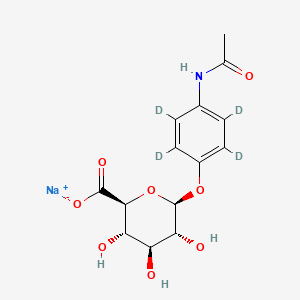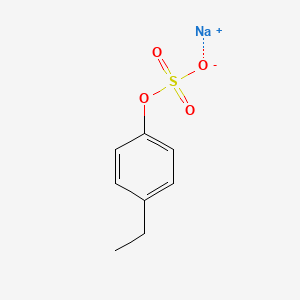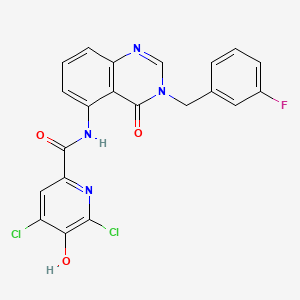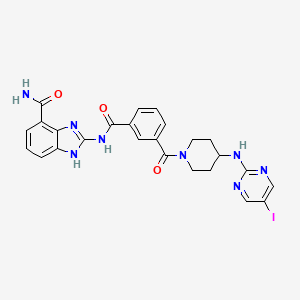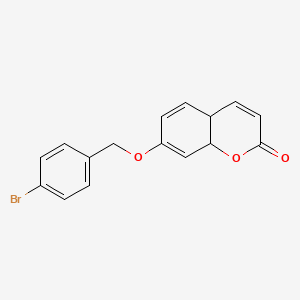
Mao-B-IN-25
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mao-B-IN-25 is a selective inhibitor of the enzyme monoamine oxidase type B. Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases such as Parkinson’s disease, where dopamine levels are critically low .
Méthodes De Préparation
The synthesis of Mao-B-IN-25 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Mao-B-IN-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: The compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Applications De Recherche Scientifique
Mao-B-IN-25 has several scientific research applications, including:
Neurodegenerative Disease Research: this compound is used in research focused on neurodegenerative diseases such as Parkinson’s disease. It helps in understanding the role of monoamine oxidase type B in the degradation of dopamine and other neurotransmitters.
Drug Development: The compound is used in the development of new therapeutic agents targeting monoamine oxidase type B. It serves as a lead compound for designing more potent and selective inhibitors.
Biochemical Studies: This compound is used in biochemical studies to investigate the enzyme kinetics and inhibition mechanisms of monoamine oxidase type B
Mécanisme D'action
Mao-B-IN-25 exerts its effects by selectively inhibiting the enzyme monoamine oxidase type B. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and inhibits the enzyme’s activity. This inhibition is crucial for managing symptoms of neurodegenerative diseases such as Parkinson’s disease .
Comparaison Avec Des Composés Similaires
Mao-B-IN-25 is compared with other monoamine oxidase type B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase type B, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase type B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase type B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase type B with additional sodium channel blocking properties
This compound stands out due to its unique chemical structure and higher selectivity for monoamine oxidase type B, making it a valuable compound in neurodegenerative disease research and drug development.
Propriétés
Formule moléculaire |
C16H13BrO3 |
|---|---|
Poids moléculaire |
333.18 g/mol |
Nom IUPAC |
7-[(4-bromophenyl)methoxy]-4a,8a-dihydrochromen-2-one |
InChI |
InChI=1S/C16H13BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9,12,15H,10H2 |
Clé InChI |
FFFRVJRRVSCFBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



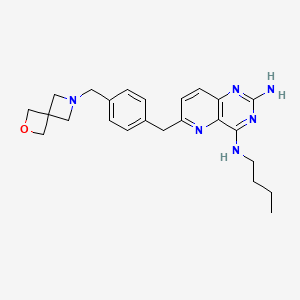

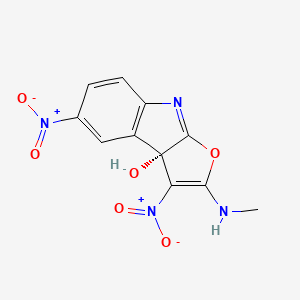
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
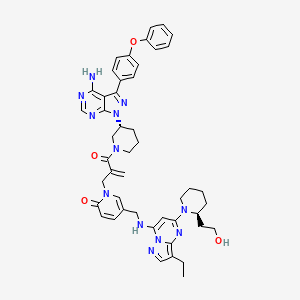
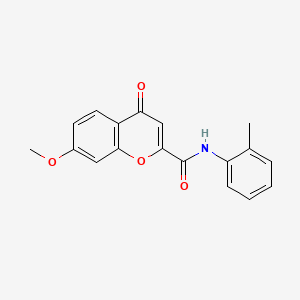
![(Z)-but-2-enedioic acid;9-chloro-4-(trideuterio(113C)methyl)-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B12385679.png)

